molecular formula C19H18N4O2 B2435927 1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea CAS No. 2191266-43-8

1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2435927
CAS No.: 2191266-43-8
M. Wt: 334.379
InChI Key: NAZYVBZVHFKYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([3,3’-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bipyridine moiety linked to a methoxyphenyl group through a urea linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and materials science.

Scientific Research Applications

1-([3,3’-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 3,3’-bipyridine-5-carboxaldehyde with 2-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired urea compound. Common reaction conditions include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-([3,3’-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the urea linkage allows the compound to form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1-([3,3’-Bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)urea: Similar structure but with a different position of the methoxy group.

    1-([3,3’-Bipyridin]-5-ylmethyl)-3-(2-hydroxyphenyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-([3,3’-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(5-pyridin-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-25-18-7-3-2-6-17(18)23-19(24)22-11-14-9-16(13-21-10-14)15-5-4-8-20-12-15/h2-10,12-13H,11H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZYVBZVHFKYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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